molecular formula C10H11NO3 B2928802 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid CAS No. 343566-70-1

6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid

Cat. No.: B2928802
CAS No.: 343566-70-1
M. Wt: 193.202
InChI Key: MYVZEVHZIPBPCH-UHFFFAOYSA-N
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Description

6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a but-3-en-1-yl group, a hydroxyl group, and a carboxylic acid group

Scientific Research Applications

6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many pyridine derivatives exhibit biological activity and are used in drugs, such as indomethacin and the notorious LSD .

Future Directions

The study of pyridine derivatives is a rich field with many potential future directions. These compounds are prevalent in pharmaceuticals and natural products, and new synthetic methods and applications are continually being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxypyridine-3-carboxylic acid with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The but-3-en-1-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-(But-3-EN-1-YL)-2-pyridone-3-carboxylic acid.

    Reduction: Formation of 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypyridine-3-carboxylic acid: Lacks the but-3-en-1-yl group.

    6-(But-3-EN-1-YL)-2-pyridone-3-carboxylic acid: Contains a ketone group instead of a hydroxyl group.

    6-(But-3-EN-1-YL)-2-hydroxypyridine-3-methanol: Contains an alcohol group instead of a carboxylic acid group.

Uniqueness

6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid is unique due to the presence of both a but-3-en-1-yl group and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-but-3-enyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-3-4-7-5-6-8(10(13)14)9(12)11-7/h2,5-6H,1,3-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVZEVHZIPBPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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